3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process involving the cyclization of specific precursors under controlled temperature and pH conditions. Typically, the process starts with the preparation of thieno[2,3-d]pyrimidine derivatives, followed by functional group modifications to introduce the amino and methyl groups.
Industrial Production Methods: On an industrial scale, the synthesis often involves batch processing under stringent conditions to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to refine the final product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions: Typical reagents include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminium hydride. Reaction conditions are finely tuned to avoid decomposition and side reactions.
Major Products Formed: The primary products depend on the reaction type. Oxidation may yield hydroxylated derivatives, while substitution reactions might introduce new functional groups, altering its reactivity and solubility.
Scientific Research Applications
Chemistry: It serves as a building block in synthetic organic chemistry, useful in creating more complex molecules.
Biology: It's explored for its potential interactions with biomolecules, including enzyme inhibition and receptor binding.
Medicine: Investigations are ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases due to its unique structural properties.
Industry: It finds applications in the synthesis of specialty chemicals and as a precursor in the manufacture of pharmaceutical compounds.
Mechanism of Action
Mechanism and Effects: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways: Research suggests that its structure allows it to fit into active sites of certain enzymes, disrupting their normal function and leading to various biological outcomes.
Comparison with Similar Compounds
3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is compared with other compounds like 3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyridine-4(3H)-one and thieno[2,3-d]pyrimidines without the hexahydrocycloocta ring, highlighting its unique steric and electronic properties that afford it distinct reactivity and biological activity.
In the grand tapestry of organic chemistry, this compound stands out for its unique structure and versatile applications across various scientific disciplines.
Properties
IUPAC Name |
4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-15-12-11(13(17)16(8)14)9-6-4-2-3-5-7-10(9)18-12/h2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPXGWCOZHDOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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